molecular formula C17H27ClO6 B12679304 14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol CAS No. 93856-87-2

14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Cat. No.: B12679304
CAS No.: 93856-87-2
M. Wt: 362.8 g/mol
InChI Key: LSJIVUWAPHUOFU-UHFFFAOYSA-N
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Description

14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a synthetic organic compound characterized by its unique structure, which includes a chlorinated phenoxy group and a tetraoxatetradecanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol typically involves the reaction of p-chloro-m-methylphenol with a suitable tetraoxatetradecanol precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
  • 14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-2-ol
  • 14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-3-ol

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

93856-87-2

Molecular Formula

C17H27ClO6

Molecular Weight

362.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C17H27ClO6/c1-15-14-16(2-3-17(15)18)24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19/h2-3,14,19H,4-13H2,1H3

InChI Key

LSJIVUWAPHUOFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCCOCCOCCOCCO)Cl

Origin of Product

United States

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